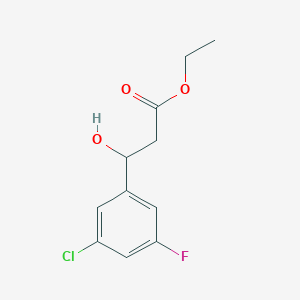

Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanoate

Description

Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a 3-chloro-5-fluorophenyl substituent at the β-position of the propanoate backbone. This compound belongs to a class of chiral intermediates widely used in pharmaceutical synthesis, particularly in the preparation of bioactive molecules with aryl-substituted motifs . The hydroxyl group at the β-position and the ester moiety render it a versatile building block for asymmetric catalysis and kinetic resolution (KR) processes . Its structural uniqueness lies in the combination of electron-withdrawing chloro and fluoro groups on the phenyl ring, which influence both physicochemical properties and reactivity compared to analogs .

Properties

Molecular Formula |

C11H12ClFO3 |

|---|---|

Molecular Weight |

246.66 g/mol |

IUPAC Name |

ethyl 3-(3-chloro-5-fluorophenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C11H12ClFO3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10,14H,2,6H2,1H3 |

InChI Key |

YSYQOJALDSKINF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC(=C1)Cl)F)O |

Origin of Product |

United States |

Preparation Methods

Reduction of Ethyl 3-oxo-3-(3-chloro-5-fluorophenyl)propanoate

A commonly employed method involves the reduction of the corresponding ketoester to the hydroxy ester using sodium borohydride as a reducing agent. This method is adapted from protocols used for similar hydroxy esters such as ethyl 3-hydroxy-3-phenylpropanoate and its fluorinated analogs.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Dissolve ethyl 3-oxo-3-(3-chloro-5-fluorophenyl)propanoate in ethanol | Prepare solution at 0 °C |

| 2 | Add sodium borohydride portion-wise at 0 °C | Reduction reaction proceeds over ~3 hours |

| 3 | Adjust pH to 6.0 with 5% hydrochloric acid | Quench reaction and neutralize |

| 4 | Evaporate ethanol under vacuum | Concentrate reaction mixture |

| 5 | Extract with dichloromethane (3 × 50 mL) | Isolate organic phase |

| 6 | Dry over anhydrous magnesium sulfate | Remove water traces |

| 7 | Evaporate solvent and purify by column chromatography (ethyl acetate/hexanes) | Obtain pure hydroxy ester as colorless oil |

Yield: Approximately 85% with confirmation by ^1H and ^13C NMR spectroscopy consistent with literature data.

Knoevenagel Condensation Followed by Reduction

This method involves the condensation of 3-chloro-5-fluorobenzaldehyde with malonic acid half-ester or Meldrum's acid derivatives, followed by reduction of the intermediate to yield the hydroxy ester. While specific reports on the exact compound are limited, analogous procedures for related hydroxy esters have been documented.

- Knoevenagel condensation forms the α,β-unsaturated ester intermediate.

- Subsequent catalytic hydrogenation or chemical reduction (e.g., with stannous chloride in ethanol) converts the double bond and nitro groups if present.

- Simultaneous esterification can occur during reduction steps with alcohol solvents.

Enzymatic Dynamic Kinetic Resolution

Recent advances include enzymatic approaches that combine resolution and synthesis steps to obtain enantiomerically enriched hydroxy esters. For example, enzymatic dynamic kinetic resolution has been applied to ethyl 3-hydroxy-3-phenylpropanoate derivatives, which can be extended to halogen-substituted analogs.

- Use of enzymes in organic solvents or biphasic systems.

- Reaction conditions typically involve stirring at 40 °C for 72 hours.

- Metal catalysts (e.g., 10 mol% loading) may be added to facilitate racemization.

- Purification by column chromatography to isolate optically active hydroxy esters.

Halogenated Aromatic Substrate Preparation

The synthesis of the 3-chloro-5-fluorophenyl moiety can be achieved through halogenation or substitution reactions on benzene derivatives. For example, the preparation of related 3-chloro-5-(difluoromethoxy) benzylamine involves:

- Reaction of 3-chloro-5-hydroxybenzonitrile with sodium difluorochloroacetate and cesium carbonate in dimethylformamide at 100 °C.

- Reduction with borane dimethyl sulfide complex in tetrahydrofuran at elevated temperatures.

- Purification by column chromatography with yields up to 93% for intermediates and 91% for amine products.

While this exact pathway is for a related compound, similar halogenation and substitution strategies are applicable for synthesizing the halogenated phenyl precursor for Ethyl 3-(3-chloro-5-fluorophenyl)-3-hydroxypropanoate.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Sodium borohydride reduction of ketoester | Ethyl 3-oxo-3-(3-chloro-5-fluorophenyl)propanoate, NaBH4, EtOH, 0 °C | High yield, straightforward | Requires preparation of ketoester |

| Knoevenagel condensation + reduction | 3-chloro-5-fluorobenzaldehyde, malonic acid half-ester, reducing agents | Tandem reaction, simultaneous esterification | Multi-step, sensitive to conditions |

| Enzymatic dynamic kinetic resolution | Enzymes, metal catalysts, organic solvents | Enantioselective synthesis | Longer reaction times, enzyme cost |

| Halogenation and substitution routes | Halogenated precursors, borane complexes | Access to halogenated intermediates | Requires careful handling of reagents |

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the structure of the hydroxy ester, with characteristic chemical shifts for the hydroxy group, ethyl ester moiety, and aromatic protons consistent with 3-chloro-5-fluorophenyl substitution.

- Molecular Weight: Approximately 246.66 g/mol.

- Purity: Typically confirmed by chromatographic methods such as column chromatography and thin-layer chromatography.

- Physical State: Colorless oil or crystalline solid depending on purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: 3-(3-Chloro-5-fluorophenyl)-3-oxopropanoate.

Reduction: Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity to certain enzymes or receptors, potentially leading to biological effects. The hydroxyl and ester groups may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 3-chloro-5-fluoro substitution in the target compound balances electronic effects (electron-withdrawing) without significant steric hindrance, unlike 2,6-dichloro analogs .

- Functional Group Variations : Replacement of the hydroxyl group with an oxo group (e.g., in trifluoromethyl derivatives ) reduces hydrogen-bonding capacity, affecting solubility and reactivity.

Physicochemical Properties and Spectroscopic Data

Optical Rotation and Configuration

The absolute configuration of β-hydroxy esters is often determined via Mosher’s ester derivatization and NMR analysis . For example:

- (S)-2e : ¹H-NMR shielding of methoxy protons at 3.43 ppm and ¹⁹F-NMR signal at −71.29 ppm confirm the (S)-configuration .

- (S)-2i : Similar ¹⁹F-NMR deshielding (−71.49 ppm) validates the (S)-configuration .

- The presence of fluorine enables ¹⁹F-NMR analysis for configuration assignment .

Functional Group Differentiation

highlights that 3-hydroxypropanoates (hydroxyl group) are distinguishable from 3-oxopropanoates (carbonyl group) via labeled graph representations, impacting biochemical interactions .

Kinetic Resolution (KR) and Derivatization

- The target compound and analogs like (S)-2e and (S)-2i undergo KR using enzymes or chiral auxiliaries to isolate enantiopure forms .

Biological Activity

Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanoate, an organic compound with the molecular formula C12H12ClF O3, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, which significantly impacts its reactivity and biological interactions. The molecular weight of this compound is approximately 246.6 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen substituents enhance its binding affinity to these targets, allowing it to modulate various biochemical pathways. This modulation can lead to therapeutic effects in various disease contexts, particularly in cancer and antimicrobial applications .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Properties

The compound has also been studied for its anticancer effects. It has been reported to induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways. The presence of the chloro and fluoro groups is believed to enhance its cytotoxicity against tumor cells .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at micromolar concentrations. The mechanism was linked to the compound's ability to induce cell cycle arrest and apoptosis .

- Antimicrobial Efficacy : In another study focusing on its antimicrobial properties, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Comparative Biological Activity Table

Q & A

Q. What are the critical steps for optimizing the synthesis of Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanoate?

- Methodological Answer : Synthesis typically involves esterification of 3-(3-chloro-5-fluorophenyl)-3-hydroxypropanoic acid with ethanol under anhydrous conditions. Key steps include:

- Activation of the carboxylic acid using coupling agents like DCC or EDC with DMAP as a catalyst ().

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the ester product ().

- Monitoring reaction progress using TLC and verifying purity via HPLC or GC-MS. Yield optimization requires precise control of temperature (20–25°C) and moisture exclusion (N₂ atmosphere).

Q. How do halogen substitutions (Cl, F) influence the compound’s physicochemical properties?

- Methodological Answer : Halogens impact electronic effects (electron-withdrawing) and lipophilicity. For example:

- Chlorine : Enhances stability via steric hindrance and increases logP (hydrophobicity), improving membrane permeability ().

- Fluorine : Modulates metabolic stability by reducing susceptibility to oxidative degradation.

Computational tools (e.g., DFT calculations) can predict substituent effects on dipole moments and solubility ().

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for halogenated arylpropanoates?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

- Dose-response standardization : Use a shared reference compound (e.g., ibuprofen for anti-inflammatory assays) to calibrate activity metrics.

- Impurity profiling : Employ LC-MS to identify byproducts (e.g., dehalogenated derivatives) that may skew bioactivity results ().

- Target validation : Confirm binding specificity via SPR (surface plasmon resonance) or crystallography to distinguish direct vs. off-target effects.

Q. How can in silico modeling guide the design of derivatives with enhanced enzymatic inhibition?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and MD simulations predict interactions with target enzymes (e.g., cyclooxygenase-2):

- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., hydroxypropanoate group) and halogen-binding pockets ().

- Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituting Cl/F with other halogens or electron-donating groups.

- ADMET prediction : Use tools like SwissADME to prioritize derivatives with optimal bioavailability and low cytotoxicity ().

Q. What mechanistic insights explain the anti-inflammatory activity of halogenated arylpropanoates?

- Methodological Answer : Proposed mechanisms include:

- COX-2 inhibition : Competitive binding to the arachidonic acid pocket, with Cl/F substituents enhancing van der Waals interactions ().

- NF-κB pathway modulation : Halogenated derivatives suppress pro-inflammatory cytokines (e.g., TNF-α) via IκB kinase inhibition. Validate using:

- Western blotting (IκBα degradation kinetics).

- Luciferase reporter assays (NF-κB transcriptional activity) ().

Analytical and Structural Questions

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish ester carbonyl (δ ~170 ppm) and aromatic protons (δ 6.5–7.5 ppm) ().

- IR spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹).

- X-ray crystallography : Resolve spatial arrangement of Cl/F substituents and hydrogen-bonding networks ().

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

- Methodological Answer :

- Solvent polarity : Polar aprotic solvents (e.g., DCM) favor SN2 mechanisms, preserving stereochemistry at the hydroxypropanoate center.

- Catalyst choice : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable enantioselective synthesis. Monitor enantiomeric excess via chiral HPLC ().

Comparative and Functional Studies

Q. How does this compound compare to its brominated analogs in bioactivity?

- Methodological Answer : Brominated analogs (e.g., Ethyl 3-(5-bromo-2-methoxyphenyl)-3-hydroxypropanoate) often show higher potency due to increased van der Waals interactions but lower metabolic stability. Compare using:

Q. What role does the hydroxypropanoate moiety play in target engagement?

- Methodological Answer : The hydroxy group facilitates hydrogen bonding with catalytic residues (e.g., Ser530 in COX-2), while the ester group enhances cell permeability. Modify via:

- Prodrug strategies : Hydrolyze ester to carboxylic acid in vivo for sustained activity ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.